

Definitive Spectroscopic Identification of 2-Ethyl-1,1-dimethylcyclopentane: A Comparative Guide

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Compound of Interest

Compound Name: *2-Ethyl-1,1-dimethylcyclopentane*

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A comprehensive analysis of spectroscopic data for the unambiguous identification of **2-Ethyl-1,1-dimethylcyclopentane** is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative view of its mass spectrometry, infrared spectroscopy, and predicted nuclear magnetic resonance data against several structural isomers, facilitating its definitive identification.

For the precise characterization of chemical entities, a multi-technique spectroscopic approach is indispensable. This guide focuses on the unique spectral features of **2-Ethyl-1,1-dimethylcyclopentane** and contrasts them with those of its isomers, including 1,2-diethylcyclopentane, 1,3-diethylcyclopentane, 1-ethyl-2-methylcyclopentane, and 1,1,2-trimethylcyclopentane. While experimental mass spectrometry and infrared spectroscopy data are available, experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for **2-Ethyl-1,1-dimethylcyclopentane** are not readily found in public databases. To address this, predicted ¹H and ¹³C NMR data have been generated using established computational methods to provide a complete spectroscopic profile.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Ethyl-1,1-dimethylcyclopentane** and its selected isomers.

Mass Spectrometry (MS) Data

The electron ionization mass spectrum of **2-Ethyl-1,1-dimethylcyclopentane** is characterized by a specific fragmentation pattern that can be used for its identification. A comparison with its isomers reveals distinguishing features in the relative abundances of key fragments.

Compound	Molecular Ion (m/z)	Base Peak (m/z)	Key Fragment Ions (m/z)
2-Ethyl-1,1-dimethylcyclopentane	126	97	111, 83, 69, 55, 41[1]
1,2-diethylcyclopentane	126	97	111, 83, 69, 55, 41
1,3-diethylcyclopentane	126	97	111, 83, 69, 55, 41
1-ethyl-2-methylcyclopentane	112	83	97, 69, 55, 41[2]
1,1,2-trimethylcyclopentane	112	97	83, 69, 55, 41[3]

Note: While the major fragment ions can be similar, the relative intensities of these peaks are crucial for distinguishing between isomers.

Infrared (IR) Spectroscopy Data

The infrared spectrum provides information about the functional groups and the overall structure of a molecule. For alkanes, the C-H stretching and bending vibrations are the most prominent features.

Compound	C-H Stretching (cm ⁻¹)	C-H Bending (cm ⁻¹)
2-Ethyl-1,1-dimethylcyclopentane	~2950-2850	~1465, ~1375
1,2-diethylcyclopentane	~2950-2850	~1465, ~1375
1,3-diethylcyclopentane	~2950-2850	~1465, ~1375
1-ethyl-2-methylcyclopentane	~2950-2850	~1465, ~1375[4]
1,1,2-trimethylcyclopentane	~2950-2850	~1465, ~1375[5]

Note: The IR spectra of these saturated hydrocarbons are very similar. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be used for differentiation, but are often not sufficient for definitive identification alone.

Predicted Nuclear Magnetic Resonance (NMR) Data

Due to the absence of publicly available experimental NMR data for **2-Ethyl-1,1-dimethylcyclopentane**, predicted ¹H and ¹³C NMR chemical shifts are provided below. These predictions were generated using online NMR prediction tools.[6][7] It is important to note that these are theoretical values and should be used as a guide for comparison with experimental data when it becomes available.

Predicted ¹H NMR Chemical Shifts for **2-Ethyl-1,1-dimethylcyclopentane**

Protons	Predicted Chemical Shift (ppm)	Multiplicity
CH ₃ (gem-dimethyl)	~0.85	s
CH ₃ (gem-dimethyl)	~0.90	s
CH ₃ (ethyl)	~0.95	t
CH ₂ (ring)	~1.2-1.6	m
CH (ring)	~1.7	m
CH ₂ (ethyl)	~1.3	m

Predicted ^{13}C NMR Chemical Shifts for **2-Ethyl-1,1-dimethylcyclopentane**

Carbon	Predicted Chemical Shift (ppm)
C1 (quaternary)	~40
C2 (CH)	~50
C3 (CH ₂)	~25
C4 (CH ₂)	~30
C5 (CH ₂)	~45
CH ₃ (gem-dimethyl)	~25
CH ₃ (gem-dimethyl)	~30
CH ₂ (ethyl)	~28
CH ₃ (ethyl)	~12

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the analysis of volatile hydrocarbons like **2-Ethyl-1,1-dimethylcyclopentane** is GC-MS.

- Sample Preparation: The sample is typically diluted in a volatile solvent such as hexane or pentane.
- Gas Chromatography: A capillary column (e.g., HP-5MS) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) to ensure separation of components. Helium is commonly used as the carrier gas.

- Mass Spectrometry: The separated components are introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating fragment ions. The mass analyzer scans a mass-to-charge ratio (m/z) range, typically from 40 to 300 amu.

Fourier Transform Infrared (FTIR) Spectroscopy

For volatile liquids like **2-Ethyl-1,1-dimethylcyclopentane**, vapor phase FTIR is a suitable technique.

- Sample Preparation: A small amount of the liquid sample is injected into an evacuated gas cell.
- Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000 to 400 cm^{-1} . A background spectrum of the empty gas cell is also recorded and subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is Fourier transformed to obtain the infrared spectrum.

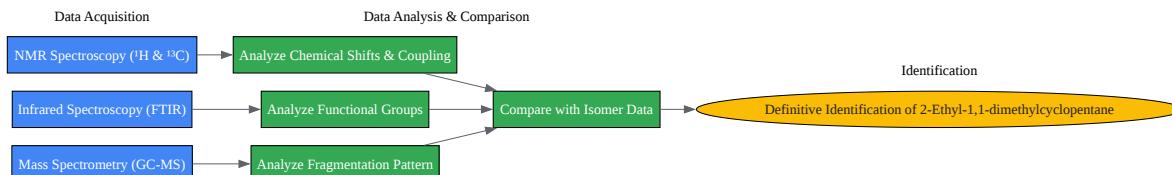
Nuclear Magnetic Resonance (NMR) Spectroscopy

For the analysis of alkanes, high-resolution NMR spectroscopy is employed.

- Sample Preparation: The sample (typically 5-10 mg for ^1H NMR and 20-50 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer. For ^1H NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS (0 ppm).

Logical Workflow for Identification

The definitive identification of **2-Ethyl-1,1-dimethylcyclopentane** involves a systematic workflow that integrates data from multiple spectroscopic techniques.



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Figure 1. Workflow for the definitive identification of **2-Ethyl-1,1-dimethylcyclopentane**.

This guide provides a foundational set of spectroscopic data and methodologies to aid in the definitive identification of **2-Ethyl-1,1-dimethylcyclopentane**. The combination of mass spectrometry, infrared spectroscopy, and predicted NMR data, when compared with data from known isomers, offers a robust strategy for unambiguous characterization.

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